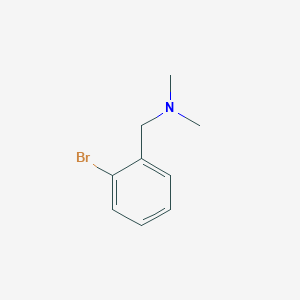

2-Bromo-N,N-dimethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZPSZZVDFMNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173440 | |

| Record name | 2-Bromo-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1976-04-1 | |

| Record name | 2-Bromo-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N,N-dimethylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-dimethylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P3Z3AG3G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Bromo-N,N-dimethylbenzylamine from o-Bromobenzyl Bromide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N,N-dimethylbenzylamine from o-bromobenzyl bromide. The primary synthetic route involves a nucleophilic substitution reaction with dimethylamine. This document details the established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a tertiary amine and a halogenated aromatic compound. Such molecules often serve as crucial intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The N,N-dimethylbenzylamine moiety is found in various chemical structures and its synthesis is a fundamental transformation in organic chemistry.

The most direct and common method for synthesizing this compound is through the amination of o-bromobenzyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of dimethylamine acts as a nucleophile, displacing the benzylic bromide. This guide consolidates procedural details from peer-reviewed literature to provide a reliable protocol.

Reaction Pathway and Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The dimethylamine nucleophile attacks the electrophilic benzylic carbon of o-bromobenzyl bromide, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocol is based on the successful synthesis reported in the literature.[1] While specific to the ortho-bromo isomer, similar procedures have been effectively used for meta- and para-substituted isomers, demonstrating the robustness of this method.[2][3]

Materials and Reagents

-

o-Bromobenzyl bromide (2-Bromobenzyl bromide)

-

33% Dimethylamine solution in Ethanol

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Detailed Procedure

-

Reaction Setup: In a suitable quick-fit flask, dissolve o-bromobenzyl bromide (1.0 mmole, 0.2499 g) in 25 cm³ of dichloromethane.[1]

-

Reagent Addition: Add a 33% solution of dimethylamine in ethanol (1.5 mmole, 0.20 cm³) dropwise to the stirred solution of o-bromobenzyl bromide.[1]

-

Reaction: Stir the resulting mixture at room temperature for approximately 6 hours.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[1]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (dichloromethane) is separated from the aqueous layer.[1]

-

Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[1]

-

Isolation of Product: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the pure this compound product.[1]

Data Presentation

The following table summarizes the quantitative data from the primary experimental protocol.

| Parameter | Value | Reference |

| Reactant | o-Bromobenzyl bromide | [1] |

| Amount of Reactant | 0.2499 g (1.0 mmole) | [1] |

| Reagent | 33% Dimethylamine in Ethanol | [1] |

| Amount of Reagent | 0.20 cm³ (1.5 mmole) | [1] |

| Molar Ratio (Amine:Halide) | 1.5 : 1 | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Solvent Volume | 25 cm³ | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Time | 6 hours | [1] |

| Product | This compound | [1] |

| Yield | 53% | [1] |

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product isolation, is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

-

Low Yield: If the yield is lower than expected, ensure the dimethylamine reagent is fresh and the molar excess is sufficient. Reaction time can be extended, and progress should be monitored by TLC to ensure full consumption of the starting material. Using a stronger, non-nucleophilic base during the reaction can also drive the reaction to completion, although this may require adjusting the work-up procedure.

-

Formation of Byproducts: The primary byproduct is the quaternary ammonium salt, formed by the reaction of the product with another molecule of o-bromobenzyl bromide. This can be minimized by using a slight excess of dimethylamine and adding the o-bromobenzyl bromide solution slowly to the amine solution.[4]

-

Purification Issues: If the crude product contains unreacted starting materials or byproducts, purification by column chromatography on silica gel is an effective method.[4][5] An acidic wash (e.g., dilute HCl) during the work-up can help remove excess dimethylamine.[4]

Conclusion

The synthesis of this compound from o-bromobenzyl bromide is a straightforward and reproducible process based on the nucleophilic substitution reaction with dimethylamine. The provided protocol, derived from established literature, offers a clear and detailed guide for laboratory-scale preparation. By following the outlined experimental procedure and considering the troubleshooting advice, researchers can reliably synthesize this valuable chemical intermediate for further application in research and development.

References

Molecular structure and weight of "2-Bromo-N,N-dimethylbenzylamine"

A Technical Guide to 2-Bromo-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a key chemical intermediate in pharmaceutical synthesis and organic chemistry. This document outlines its molecular structure, physicochemical properties, synthesis protocols, and significant chemical reactions relevant to drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine featuring a bromine atom at the ortho position of the benzene ring relative to the dimethylaminomethyl substituent. This specific arrangement of functional groups makes it a versatile building block for introducing complex molecular scaffolds.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-bromophenyl)-N,N-dimethylmethanamine | [1] |

| CAS Number | 1976-04-1 | [2][3] |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | |

| Monoisotopic Mass | 213.0153 Da | [1] |

| Boiling Point | 108-112°C (at 2.67 kPa) | [3] |

| Relative Density | 1.302 | [3] |

| Refractive Index | 1.5460 | [3] |

| SMILES | CN(C)CC1=CC=CC=C1Br | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the nucleophilic substitution reaction between 2-bromobenzyl bromide and dimethylamine.[3] This method is efficient and provides a direct pathway to the target compound.

Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on established methods for the synthesis of N,N-dimethylbenzylamines.[4][5][6]

Materials:

-

2-bromobenzyl bromide

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzyl bromide (1.0 eq) in the chosen aprotic solvent.

-

Base Addition: Add anhydrous potassium carbonate (approx. 2.0-3.0 eq) to the solution to act as a base.

-

Nucleophile Addition: Cool the mixture in an ice bath (0-5°C). Slowly add dimethylamine (approx. 2.0-3.0 eq) to the stirred suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

dot

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

As a pharmaceutical intermediate, this compound is a valuable precursor for more complex molecules.[3] Its utility is primarily derived from the reactivity of the aryl bromide and the directing ability of the dimethylaminomethyl group.

Directed Ortho-Metalation (DoM)

The parent compound, N,N-dimethylbenzylamine, is known to undergo directed ortho-metalation with strong bases like butyllithium.[7] This reaction is a powerful tool for C-C bond formation. In this compound, the dimethylaminomethyl group can direct lithiation to the C6 position (the other ortho position), creating a lithiated intermediate. This intermediate can then react with a wide range of electrophiles to introduce new functional groups, enabling the synthesis of diverse, highly substituted aromatic compounds.

dot

Caption: Logical workflow of directed ortho-metalation (DoM).

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- 1. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 1976-04-1 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

In-Depth Spectroscopic Analysis of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-N,N-dimethylbenzylamine, a key intermediate in various chemical syntheses. The information presented is curated for researchers, scientists, and professionals in the field of drug development, providing detailed insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for this compound (C₉H₁₂BrN, Molar Mass: 214.10 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Data

The proton NMR spectrum was recorded on a Bruker DPX-400 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment of Protons |

| 7.16 | Multiplet | Aromatic (H-5) |

| 6.98 | Multiplet | Aromatic (H-4) |

| Not specified | Multiplet | Other Aromatic (H-3, H-6) |

| 3.31 | Singlet | Methylene (-CH₂-) |

| 2.15 | Singlet | N-Methyl (-N(CH₃)₂) |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR data confirms the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment of Carbons |

| 138.13 | Quaternary Aromatic Carbon (C-Br) |

| Not specified | - |

| Not specified | - |

| Not specified | - |

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the key functional groups present in this compound.

| Wavenumber [cm⁻¹] | Intensity | Functional Group Assignment |

| 3044 | Strong | Aromatic C-H Stretch |

| 2981 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1593 | Medium | Aromatic C=C Stretch |

| 1272 | Strong | C-N Stretch |

Mass Spectrometry (MS) Data

Expected Fragmentation: The primary fragmentation pathway is anticipated to be benzylic cleavage, a common process for benzylamines, leading to the loss of the dimethylamino group. Alpha-cleavage, the breaking of the bond between the nitrogen and the benzyl group, is also a probable fragmentation route.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol details the amination of 2-bromobenzylbromide.[1]

-

Reaction Setup: Dissolve 2-bromobenzylbromide (1.0 mmole, 0.2499 g) in dichloromethane (25 cm³).

-

Amine Addition: Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5 mmole, 0.20 cm³).

-

Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.

-

Workup: Neutralize the mixture with a 10% solution of NaHCO₃. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the pure product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Employ a standard single-pulse experiment. Set the spectral width to encompass the expected proton signals (typically 0-10 ppm). Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections on the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, clean the salt plates with a suitable dry solvent (e.g., anhydrous isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which is suitable for observing the molecular ion.

-

Data Acquisition: Operate the instrument in positive ion mode. Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Tandem MS (MS/MS): To investigate fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Examine the full scan spectrum for the molecular ion and its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

Solubility Profile of 2-Bromo-N,N-dimethylbenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-N,N-dimethylbenzylamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for both qualitative and quantitative solubility determination. Furthermore, it presents a framework for organizing and reporting solubility data and discusses the theoretical principles governing the solubility of this compound based on its molecular structure. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound in various organic solvents, a critical parameter for process development, formulation, and quality control.

Introduction

This compound is an aromatic tertiary amine whose physicochemical properties are of significant interest in organic synthesis and medicinal chemistry. Solubility is a fundamental physical property that dictates the choice of solvents for reactions, purification processes such as crystallization, and formulation of active pharmaceutical ingredients (APIs). A well-characterized solubility profile is essential for ensuring process efficiency, reproducibility, and the quality of the final product.

This guide outlines standardized methodologies for determining the solubility of this compound in a range of common organic solvents. It provides both a rapid qualitative assessment for initial solvent screening and a more rigorous quantitative method for precise solubility measurement.

Predicted Solubility Behavior

Based on the principles of "like dissolves like," the molecular structure of this compound—a substituted aromatic tertiary amine—suggests a certain solubility pattern. Lower aliphatic amines exhibit some water solubility, but this decreases with increased molecular weight and the presence of a large hydrophobic aryl group.[1][2] Therefore, this compound is expected to have low solubility in water.

As an amine, it is basic and should be soluble in dilute mineral acids like 5% hydrochloric acid, forming a water-soluble salt.[3][4] Its solubility in organic solvents will depend on the polarity of the solvent. It is anticipated to be soluble in polar aprotic solvents and many common organic solvents such as alcohols and ethers.[2]

Experimental Protocols for Solubility Determination

The following sections describe detailed procedures for both qualitative and quantitative assessment of the solubility of this compound.

This rapid screening method provides a preliminary understanding of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (1-2 mL)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)

-

Deionized water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Vortex mixer

-

Spatula

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 10-20 mg of this compound to each test tube.

-

Add 1 mL of the respective solvent to each tube.

-

Cap the tubes securely and vortex vigorously for 30-60 seconds.

-

Allow the samples to stand for 1-2 minutes and visually inspect for any undissolved solid.

-

Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

-

Record the observations in a table.

This method provides precise solubility data at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature bath or incubator with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove all undissolved solids.

-

Record the exact volume of the filtrate.

-

-

Analysis:

-

Dilute the filtered solution to a suitable concentration with the same solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve of known standards.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound at 25 °C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 32.7 | ||

| e.g., Ethanol | 24.5 | ||

| e.g., Acetone | 20.7 | ||

| e.g., Dichloromethane | 9.1 | ||

| e.g., Ethyl Acetate | 6.0 | ||

| e.g., Toluene | 2.4 | ||

| e.g., Hexane | 1.9 |

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Conclusion

References

Stability and Storage of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-N,N-dimethylbenzylamine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines direct information with data extrapolated from structurally similar molecules and general chemical principles to offer the most thorough recommendations for its handling, storage, and use in a research and development setting.

Core Stability Profile

This compound is a tertiary amine containing a brominated aromatic ring. Its stability is influenced by temperature, light, and the presence of oxidizing agents. While specific, quantitative stability studies are not widely published, the following recommendations are based on available data and the known reactivity of its functional groups.

Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following storage conditions are recommended based on supplier information:

| Parameter | Condition | Duration |

| Temperature | ||

| -20°C | Long-term (1-2 years) | |

| -4°C | Short-term (1-2 weeks) | |

| Light | Store in an amber vial or in the dark. | Always |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Recommended for long-term storage |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for predicting its stability and for the identification of potential impurities over time. The primary modes of degradation are likely to be oxidation and reactions involving the tertiary amine and the carbon-bromine bond.

Oxidation

The tertiary amine functionality is susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding N-oxide.

De-alkylation and De-benzylation

Tertiary amines, particularly benzylamines, can undergo de-alkylation or de-benzylation under certain conditions, such as in the presence of specific reagents or catalysts. For instance, reaction with chloroformates is a known method for the de-alkylation of tertiary amines. While not a typical storage concern, this reactivity should be considered in experimental design.

Reactions Involving the Bromo Substituent

The ortho-bromo group can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. While generally stable under normal storage conditions, its reactivity should be noted, especially if the compound is to be used in complex reaction mixtures.

Logical Relationship of Storage and Stability

Caption: Relationship between storage conditions and stability.

Handling and Safety

Due to its chemical nature, appropriate safety precautions should be taken when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid inhaling dust or vapors.

Experimental Protocols

Forced Degradation Study Protocol (Hypothetical)

A forced degradation study would be essential to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at elevated temperatures.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.

Experimental Workflow for Stability Assessment

Caption: A general workflow for assessing chemical stability.

Conclusion

While specific, detailed stability data for this compound is limited, a conservative approach to its storage and handling is recommended. Storing the compound at low temperatures, protected from light, and under an inert atmosphere will minimize the risk of degradation. Researchers should be aware of the potential for oxidation of the tertiary amine and the reactivity of the carbon-bromine bond when designing experiments. For critical applications, it is advisable to perform in-house stability assessments to ensure the material's quality and purity over time.

The Strategic Role of 2-Bromo-N,N-dimethylbenzylamine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N,N-dimethylbenzylamine is a versatile halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, comprising a reactive bromine atom and a dimethylamino group on a benzyl scaffold, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound in pharmaceutical development. Detailed experimental protocols for its synthesis and its utilization in key C-C and C-N bond-forming reactions are presented, alongside a discussion of its role in the synthesis of notable APIs such as Zimelidine and Levocabastine. Furthermore, this guide elucidates the signaling pathways associated with these APIs and presents all quantitative data in a clear, tabular format for ease of reference.

Introduction

The imperative in modern drug discovery is the efficient and robust synthesis of complex organic molecules with desired pharmacological activities. Pharmaceutical intermediates are the lynchpins of this process, providing the foundational chemical structures upon which APIs are built. This compound has emerged as a significant intermediate due to its amenability to a range of powerful cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of contemporary medicinal chemistry, enabling the facile and selective formation of carbon-carbon and carbon-nitrogen bonds, respectively. This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals engaged in drug development, highlighting its synthetic utility and potential in accessing novel chemical matter.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1976-04-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108-112 °C (2.67 kPa) | [3] |

| Density | 1.302 g/cm³ | [3] |

| Refractive Index | 1.5460 | [3] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic methylene protons, and the N,N-dimethyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon bearing the bromine), the benzylic carbon, and the N-methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br stretching vibrations.[4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of 2-bromobenzyl bromide with dimethylamine.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobenzyl bromide

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-bromobenzyl bromide (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an excess of dimethylamine (e.g., 2-3 eq) to the cooled solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data:

-

Yield: Typically moderate to high, depending on the specific conditions and scale.

-

Purity: Can be obtained in high purity (>98%) after distillation.

Applications in Pharmaceutical Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce new aryl or vinyl substituents at the 2-position of the benzyl ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

To a degassed mixture of this compound and the arylboronic acid in the chosen solvent, add the base and the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to synthesize N-aryl or N-heteroaryl derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos) (1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, and the palladium catalyst/ligand system in the solvent.

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Case Studies: Synthesis of Active Pharmaceutical Ingredients

While direct, multi-step syntheses starting from this compound are not always published in their entirety, its structural motif is central to several important APIs. Below, we explore the synthesis of two such drugs, Zimelidine and Levocabastine, and illustrate how intermediates structurally related to this compound are key.

Zimelidine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Zimelidine, chemically known as (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, was one of the first SSRIs.[5] Although withdrawn from the market, its synthesis provides an excellent example of the strategic use of reactions relevant to this compound. A plausible retrosynthetic analysis suggests a key disconnection via a Wittig or Horner-Wadsworth-Emmons reaction.

A key intermediate for the synthesis of Zimelidine is (4-bromophenyl)(pyridin-3-yl)methanone. This can be synthesized via a Grignard reaction between 3-bromopyridine and 4-bromobenzaldehyde. The resulting alcohol is then oxidized to the ketone.

Zimelidine functions by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[6][7] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Levocabastine: A Histamine H1 Receptor Antagonist

Levocabastine is a potent and selective second-generation H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis.[8] While its published synthesis does not directly start from this compound, it involves the formation of a complex piperidine derivative, a class of compounds where intermediates like ours are frequently employed. A key step in a known synthesis of Levocabastine is the reductive amination of a piperidine derivative with a cyclohexanone derivative.

Levocabastine acts as a competitive antagonist at histamine H1 receptors.[9] During an allergic response, histamine is released and binds to H1 receptors, triggering a signaling cascade that leads to the symptoms of allergy. Levocabastine blocks this binding, thereby preventing the downstream effects.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Workflow for the Synthesis of this compound

Workflow for a Suzuki-Miyaura Coupling Reaction

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its bromine atom in key bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a reliable pathway to a diverse range of complex molecular scaffolds. The examples of Zimelidine and Levocabastine, while not direct synthetic routes from the title compound, highlight the importance of the structural motifs accessible through its chemistry. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols and insights into the strategic application of this compound in the pursuit of novel therapeutics. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic routes to a wide array of biologically active molecules.

References

- 1. aobchem.com [aobchem.com]

- 2. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1976-04-1 [chemicalbook.com]

- 4. This compound(1976-04-1) IR Spectrum [chemicalbook.com]

- 5. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Directed ortho-Metalation of N,N-Dimethylbenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The directed ortho-metalation (DoM) of N,N-dimethylbenzylamine and its derivatives represents a cornerstone strategy in synthetic organic chemistry for the regioselective functionalization of aromatic rings. This powerful technique allows for the precise introduction of a wide array of electrophiles at the position ortho to the N,N-dimethylaminomethyl group, bypassing the conventional regioselectivity patterns of electrophilic aromatic substitution. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this reaction, tailored for professionals in research and drug development.

Core Concepts and Mechanism

Directed ortho-metalation is a specific type of electrophilic aromatic substitution where deprotonation of an aromatic ring is guided by a directing metalation group (DMG).[1] In the case of N,N-dimethylbenzylamine, the tertiary amine of the dimethylaminomethyl group serves as an effective DMG.[1]

The reaction is initiated by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2] The mechanism involves the following key steps:

-

Coordination: The lithium atom of the organolithium reagent coordinates with the Lewis basic nitrogen atom of the dimethylaminomethyl group. This coordination brings the alkyl base into close proximity to the ortho-protons of the aromatic ring.[2]

-

Deprotonation: The highly basic alkyl group of the organolithium reagent then abstracts a proton from the sterically accessible ortho-position, forming a thermodynamically stable ortho-lithiated aryl species.[2] The presence of TMEDA can deaggregate the organolithium reagent, increasing its basicity and accelerating the deprotonation step.[2]

-

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho-position.[1]

This process provides excellent regiocontrol, making it a highly valuable tool for the synthesis of polysubstituted aromatic compounds.

Visualizing the Process

The following diagrams illustrate the key aspects of the directed ortho-metalation of N,N-dimethylbenzylamine.

Data Presentation: Reaction Scope and Yields

The directed ortho-metalation of N,N-dimethylbenzylamine is compatible with a variety of electrophiles, leading to a diverse range of ortho-substituted products. The following table summarizes representative examples with their corresponding reaction conditions and isolated yields.

| Electrophile (E+) | Reagents & Conditions | Product | Yield (%) | Reference |

| Benzophenone (Ph₂CO) | 1. n-BuLi, Ether, reflux, 24h 2. Ph₂CO | 2-(Diphenylhydroxymethyl)-N,N-dimethylbenzylamine | 84 | N/A |

| Carbon Dioxide (CO₂) | 1. n-BuLi, Ether, reflux, 24h 2. CO₂(s) | 2-((Dimethylamino)methyl)benzoic acid | 75 | N/A |

| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, Ether, reflux, 24h 2. TMSCl | N,N-Dimethyl-2-(trimethylsilyl)benzylamine | 65 | N/A |

| Benzaldehyde (PhCHO) | 1. n-BuLi, Ether, reflux, 24h 2. PhCHO | 2-((Dimethylamino)methyl)-α-phenylbenzenemethanol | 70 | N/A |

| Acetone ((CH₃)₂CO) | 1. n-BuLi, Ether, reflux, 24h 2. (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N,N-dimethylbenzylamine | 68 | N/A |

Experimental Protocols

The following is a detailed, representative methodology for the directed ortho-metalation of N,N-dimethylbenzylamine and subsequent electrophilic quench.

Objective: To synthesize 2-(diphenylhydroxymethyl)-N,N-dimethylbenzylamine via ortho-lithiation of N,N-dimethylbenzylamine followed by quenching with benzophenone.

Materials:

-

N,N-Dimethylbenzylamine (1.35 g, 10 mmol)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (50 mL)

-

n-Butyllithium (n-BuLi) (e.g., 2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 equiv)

-

Benzophenone (1.91 g, 10.5 mmol, 1.05 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (e.g., nitrogen or argon).

-

Addition of Reagents: Anhydrous diethyl ether (50 mL) and N,N-dimethylbenzylamine (1.35 g, 10 mmol) are added to the flask via syringe.

-

Lithiation: The solution is stirred, and n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise at room temperature. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. The reaction mixture is then heated to reflux and stirred for 24 hours to ensure complete metalation.

-

Electrophilic Quench: The reaction mixture is cooled to 0 °C in an ice bath. A solution of benzophenone (1.91 g, 10.5 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the stirred aryllithium solution. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Aqueous Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

Isolation and Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(diphenylhydroxymethyl)-N,N-dimethylbenzylamine.

The directed ortho-metalation of N,N-dimethylbenzylamine derivatives is a robust and highly regioselective method for the synthesis of complex, polysubstituted aromatic compounds. The reliability of the N,N-dimethylaminomethyl directing group, coupled with the wide availability of electrophiles, makes this strategy an indispensable tool in modern synthetic chemistry. For professionals in drug discovery and development, mastering this reaction provides a direct and efficient pathway to novel molecular scaffolds and analogues of biologically active compounds, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Retrosynthetic Analysis of 2-Bromo-N,N-dimethylbenzylamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-Bromo-N,N-dimethylbenzylamine, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines two primary synthetic strategies derived from logical retrosynthetic disconnections, complete with detailed experimental protocols and tabulated data for key transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two logical bond disconnections that form the basis of two distinct and viable synthetic strategies. The primary disconnections are at the C-N bond of the benzylic amine and the C-Br bond on the aromatic ring.

Caption: Retrosynthetic analysis of this compound.

Strategy 1: C-N Bond Disconnection

This approach involves the disconnection of the benzyl-nitrogen bond, leading to 2-bromobenzyl bromide and dimethylamine as the primary synthons. This strategy relies on a classical nucleophilic substitution reaction in the forward synthesis.

Strategy 2: C-Br Bond Disconnection

The second strategy focuses on the disconnection of the aryl-bromine bond. This suggests a forward synthesis involving the ortho-bromination of N,N-dimethylbenzylamine. To achieve the required regioselectivity, a directed ortho-metalation (DoM) approach is highly suitable, where the N,N-dimethylaminomethyl group directs the metalation to the ortho position, followed by quenching with an electrophilic bromine source.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, two distinct forward synthesis pathways are proposed.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway follows the logic of the C-N bond disconnection and is a straightforward and often high-yielding approach.

Caption: Forward synthesis of this compound via nucleophilic substitution.

Pathway 2: Synthesis via Directed ortho-Metalation and Bromination

This pathway is based on the C-Br bond disconnection and offers excellent regioselectivity for the introduction of the bromine atom.

Caption: Forward synthesis via directed ortho-metalation and bromination.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways.

Protocol for Pathway 1: Nucleophilic Substitution of 2-Bromobenzyl bromide with Dimethylamine

Objective: To synthesize this compound from 2-bromobenzyl bromide and dimethylamine.

Materials:

-

2-Bromobenzyl bromide

-

Dimethylamine (40% solution in water or 2M in THF)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromobenzyl bromide (1.0 eq) in acetonitrile or THF (0.2 M), add potassium carbonate (2.0 eq).

-

To the stirred suspension, add a solution of dimethylamine (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol for Pathway 2: Directed ortho-Metalation of N,N-Dimethylbenzylamine followed by Bromination

Objective: To synthesize this compound via directed ortho-metalation of N,N-dimethylbenzylamine.

Materials:

-

N,N-Dimethylbenzylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane or another suitable electrophilic bromine source

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.5 M) and cool to -78 °C in a dry ice/acetone bath.

-

Add N,N-dimethylbenzylamine (1.0 eq) and TMEDA (1.2 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the resulting orange to red solution at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to -78 °C and add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative N,N-Dimethylation Protocol: Eschweiler-Clarke Reaction of 2-Bromobenzylamine

This protocol is relevant for a variation of Pathway 1, where 2-bromobenzylamine is first synthesized and then dimethylated.

Objective: To synthesize this compound from 2-bromobenzylamine.

Materials:

-

2-Bromobenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

Procedure:

-

To a round-bottom flask, add 2-bromobenzylamine (1.0 eq).

-

Add formic acid (2.5-3.0 eq) followed by an aqueous solution of formaldehyde (2.2-2.5 eq).

-

Heat the reaction mixture to reflux (100-110 °C) for 6-12 hours, monitoring by TLC.[1][2]

-

Cool the reaction mixture to room temperature and carefully make it basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether or dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary. The Eschweiler-Clarke reaction often gives very clean products.[3]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the key transformations described.

Table 1: Nucleophilic Substitution of 2-Bromobenzyl bromide

| Parameter | Value | Reference |

| Substrate | 2-Bromobenzyl bromide | General Knowledge |

| Reagent | Dimethylamine | General Knowledge |

| Base | K₂CO₃ | General Knowledge |

| Solvent | Acetonitrile or THF | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Typical Yield | 80-95% | Estimated |

Table 2: Directed ortho-Metalation and Bromination of N,N-Dimethylbenzylamine

| Parameter | Value | Reference |

| Substrate | N,N-Dimethylbenzylamine | [4] |

| Metalating Agent | n-BuLi / TMEDA | [4] |

| Brominating Agent | 1,2-Dibromoethane | General Protocol |

| Solvent | Anhydrous THF | [4] |

| Temperature | -78 °C to Room Temp. | [4] |

| Typical Yield | 70-85% | Estimated |

Table 3: Eschweiler-Clarke N,N-Dimethylation of 2-Bromobenzylamine

| Parameter | Value | Reference |

| Substrate | 2-Bromobenzylamine | [1][2] |

| Reagents | Formaldehyde, Formic Acid | [1][2] |

| Solvent | None (reagents act as solvent) | [1][2] |

| Temperature | 100-110 °C (Reflux) | [1][2] |

| Typical Yield | >90% | [3] |

Conclusion

The retrosynthetic analysis of this compound provides two robust and practical synthetic strategies. The choice between the nucleophilic substitution pathway and the directed ortho-metalation route will depend on the availability of starting materials, desired scale, and the need for regiochemical control. The Eschweiler-Clarke reaction offers a highly efficient alternative for the final N,N-dimethylation step if 2-bromobenzylamine is a readily accessible intermediate. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromo-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] These attributes make the Suzuki-Miyaura coupling ideal for the synthesis of complex organic molecules, including biologically active compounds and key intermediates in drug development.[4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Bromo-N,N-dimethylbenzylamine with various boronic acids. The presence of the ortho-dimethylaminomethyl group introduces both steric hindrance and a potential coordinating site for the palladium catalyst, which can influence the reaction conditions required for optimal yields. The protocols and data presented herein are based on established methodologies for structurally similar substrates and serve as a comprehensive guide for researchers.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[5]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered or coordinating substrates like this compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, including those with structural similarities to this compound. These conditions can serve as a starting point for optimization.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[6] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | High[6] |

| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (3) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[6] |

| 4 | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 91[4] |

| 5 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High[7] |

| 6 | Various Arylboronic acids | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | High[8] |

Yields are based on analogous reactions and may vary for this compound.

Experimental Protocols

This section provides a general and a more specific protocol for the Suzuki-Miyaura coupling of this compound.

General Protocol

This protocol is a widely applicable starting point for the Suzuki coupling of aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%)

-

Ligand (if required, e.g., SPhos, JohnPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[9]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[9]

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[10]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]

Specific Protocol using Pd(OAc)₂/SPhos

This protocol utilizes a modern catalyst system known for its high efficiency with challenging substrates.

Materials:

-

This compound (1.0 mmol, 214 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

-

SPhos (0.04 mmol, 16.4 mg, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (5 mL, anhydrous and degassed)

-

Water (0.5 mL, degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add Palladium(II) acetate and SPhos to a dry reaction vial equipped with a stir bar.

-

Add toluene and stir for 10 minutes to pre-form the catalyst.

-

To this mixture, add this compound, phenylboronic acid, and potassium carbonate.[6]

-

Add the degassed water.

-

Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Follow the general work-up and purification procedure described above.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a feasible and highly valuable transformation for the synthesis of novel biaryl compounds. While the ortho-substituent presents a synthetic challenge, the use of appropriate palladium catalysts, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, can lead to high yields. The protocols and data provided in this guide offer a solid foundation for researchers to develop and optimize this important reaction for applications in drug discovery and materials science.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Grignard Reaction of 2-Bromo-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent derived from 2-Bromo-N,N-dimethylbenzylamine, namely (2-(dimethylaminomethyl)phenyl)magnesium bromide, is a valuable nucleophilic intermediate in organic synthesis. Its utility lies in the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. This reagent is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of the ortho-dimethylaminomethyl group can influence the reagent's formation and reactivity through intramolecular coordination, potentially leading to unique reactivity and selectivity.

This document provides a detailed protocol for the preparation of (2-(dimethylaminomethyl)phenyl)magnesium bromide and its subsequent reaction with various electrophiles.

Data Presentation

The following table summarizes typical quantitative data for the reaction of in situ prepared (2-(dimethylaminomethyl)phenyl)magnesium bromide with common electrophiles. Yields are based on the starting this compound.

| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | (2-(dimethylaminomethyl)phenyl)(phenyl)methanol | 2 | 0 to rt | 85-95 |

| Acetone | 2-(2-(dimethylaminomethyl)phenyl)propan-2-ol | 2 | 0 to rt | 80-90 |

| Carbon Dioxide (solid) | 2-(dimethylaminomethyl)benzoic acid | 3 | -78 to rt | 75-85 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Electrophile (e.g., Benzaldehyde, Acetone, or solid Carbon Dioxide)

-

1 M Hydrochloric acid (for workup)

-

Saturated aqueous ammonium chloride solution (for workup)

-

Saturated aqueous sodium bicarbonate solution (for acidic products)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Protocol for the Formation of (2-(dimethylaminomethyl)phenyl)magnesium bromide and Subsequent Reaction

1. Preparation of the Grignard Reagent:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel. Flame-dry all glassware under an inert atmosphere and allow it to cool to room temperature.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to the magnesium turnings.

-

Solvent Addition: Add a minimal amount of anhydrous THF to just cover the magnesium turnings.

-

Addition of Aryl Bromide: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

-

Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of an initiator like 1,2-dibromoethane if necessary. The disappearance of the iodine color and the appearance of a cloudy, gray solution indicate the initiation of the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Electrophiles:

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition of Electrophile: Slowly add the electrophile (1.0 equivalent) dissolved in anhydrous THF to the Grignard solution. For gaseous electrophiles like CO2, bubble the gas through the solution or pour the Grignard solution over crushed dry ice.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

3. Workup Procedure:

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine. If the product is acidic (e.g., from reaction with CO2), perform an acid-base extraction using saturated aqueous sodium bicarbonate solution to isolate the product. The aqueous layer is then acidified with 1 M HCl and extracted with an organic solvent.

-